Calcitriol-13C3
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Overview
Description
Calcitriol-13C3, also known as 1,25-dihydroxyvitamin D3-13C3, is a labeled form of calcitriol, the most active metabolite of vitamin D. This compound is used primarily in scientific research to study the metabolism and biological effects of vitamin D. The labeling with carbon-13 isotopes allows for precise tracking and quantification in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcitriol-13C3 involves the incorporation of carbon-13 isotopes into the calcitriol molecule. This is typically achieved through multi-step organic synthesis, starting from a suitable precursor that contains the carbon-13 isotopes. The synthetic route often involves hydroxylation reactions at specific positions on the vitamin D3 molecule to produce the active form, calcitriol .
Industrial Production Methods
Industrial production of this compound is similar to that of regular calcitriol but includes the use of carbon-13 labeled precursors. The process involves several steps of chemical synthesis, purification, and quality control to ensure the isotopic labeling is consistent and the final product is pure .
Chemical Reactions Analysis
Types of Reactions
Calcitriol-13C3 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at different positions on the molecule, leading to the formation of various oxidized metabolites.
Reduction: Reduction reactions can modify the hydroxyl groups present in the molecule.
Substitution: Substitution reactions can occur at the hydroxyl positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which are useful for studying the metabolic pathways and biological effects of vitamin D .
Scientific Research Applications
Calcitriol-13C3 has a wide range of applications in scientific research:
Chemistry: Used to study the chemical properties and reactions of vitamin D metabolites.
Biology: Helps in understanding the role of vitamin D in cellular processes, including cell differentiation and apoptosis.
Medicine: Used in research on diseases related to vitamin D deficiency, such as osteoporosis, rickets, and certain cancers.
Industry: Employed in the development of vitamin D supplements and fortified foods
Mechanism of Action
Calcitriol-13C3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes. Upon binding to VDR, the calcitriol-VDR complex interacts with retinoid X receptor (RXR) to form a heterodimer. This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, regulating their transcription. This mechanism is crucial for maintaining calcium and phosphate homeostasis, as well as modulating immune responses and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Calcitriol-13C3 is unique due to its isotopic labeling, which allows for precise tracking and quantification in biological systems. This makes it an invaluable tool in research, providing insights into the metabolism and biological effects of vitamin D that are not possible with unlabeled compounds .
Properties
Molecular Formula |
C27H44O3 |
---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-(113C)methyl(6,7-13C2)heptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1/i3+1,4+1,26+1 |
InChI Key |
GMRQFYUYWCNGIN-SYUIRNBGSA-N |
Isomeric SMILES |
C[C@H](CCC[13C]([13CH3])([13CH3])O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origin of Product |
United States |
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